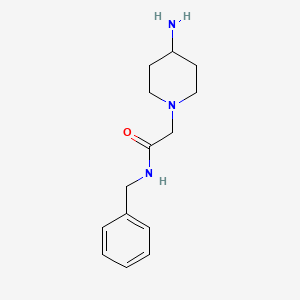

2-(4-aminopiperidin-1-yl)-N-benzylacetamide

Description

2-(4-Aminopiperidin-1-yl)-N-benzylacetamide is a piperidine-based acetamide derivative characterized by a 4-aminopiperidine moiety linked via an acetamide bridge to a benzyl group. Its molecular formula is C₁₄H₂₀N₃O (molecular weight: 247.34 g/mol), with a CAS number 1245569-27-0 (dihydrochloride form) .

Key structural features include:

- 4-Aminopiperidine ring: Provides a basic nitrogen for hydrogen bonding and solubility modulation.

- Benzyl group: Enhances lipophilicity and may influence receptor binding.

- Acetamide linker: Facilitates structural diversity through substitution.

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-13-6-8-17(9-7-13)11-14(18)16-10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCXZGSBAUODFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

Attachment of the Benzylacetamide Moiety: This step involves the coupling of benzylamine with acetic acid derivatives under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-benzylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific, detailed applications, data tables, or case studies focusing solely on the compound "2-(4-aminopiperidin-1-yl)-N-benzylacetamide." However, the search results do provide some relevant information regarding similar compounds and related research areas.

Here's what can be gathered from the provided search results:

1. Piperidine Derivatives and their Applications:

- Piperidine derivatives, which share a structural similarity with the target compound, have demonstrated potential in various therapeutic applications, including cancer therapy and Alzheimer's disease treatment .

2. Cancer Therapy:

- Some piperidine derivatives have shown anticancer activity . For example, a spirochromanone analog was developed with significant activity against breast cancer cell lines and murine melanoma, and it also induced apoptosis .

- Another study mentions the development of compounds with antitumor activity via monoacylglycerol lipase (MAGL) inhibition .

3. Alzheimer's Disease Therapy:

- Piperidine moieties have been introduced to improve brain exposure and enhance the activity of dual inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant in Alzheimer's disease treatment .

- Some derivatives have expressed both antiaggregatory and antioxidant effects, targeting the beta-secretase enzyme .

4. Other potential applications:

- Certain compounds, including long-tailed 4-aminopiperidines, have shown potential as biocides, inhibiting chitin synthase and suppressing the growth of various fungal strains .

- One study explores the molecular design and docking analysis of a-substituted acetamido-N-benzylacetamide derivatives as potential anticonvulsant agents .

5. Related Compounds:

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Acetamides

(a) 2-(4-Aminopiperidin-1-yl)-N-phenylacetamide

- Structure : Differs by replacing the benzyl group with a phenyl ring.

- Properties : Molecular weight 233.31 g/mol , CAS 923137-83-1 .

- Activity: Not directly reported, but phenylacetamides generally exhibit varied bioactivity depending on substituents. For example, N-phenylacetamide derivatives in anti-α-glucosidase studies showed higher potency than N-benzyl analogs .

(b) 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide

- Structure : Benzyl group attached to the piperidine nitrogen instead of the acetamide.

- Properties : Molecular weight 247.34 g/mol , CAS 226249-36-1 .

- Activity: Structural rearrangement may alter target selectivity. No direct bioactivity data available.

(c) 2-(4-Aminopiperidin-1-yl)-N,N-dimethylacetamide

Functional Analogs in Therapeutic Contexts

(a) Antimicrobial Activity

- N-Benzylacetamide in Plant Extracts : Found in mixtures with benzyl isothiocyanate (BITC), but its direct antimicrobial contribution is unclear. BITC dominates activity, while N-benzylacetamide may act as a stabilizer or degradation product .

(b) Antidepressant Potential

Structural-Activity Relationship (SAR) Insights

Key Observations :

- Substituent Position : Electron-donating groups on phenyl rings enhance α-glucosidase inhibition .

- Lipophilicity vs. Solubility : Benzyl groups improve membrane permeability but may reduce aqueous solubility, limiting in vitro activity .

- Regioisomerism : Nitro-benzimidazole derivatives exist as regioisomeric mixtures, complicating bioactivity interpretation .

Biological Activity

2-(4-Aminopiperidin-1-yl)-N-benzylacetamide, a compound with the molecular formula CHNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with an amino group and a benzylacetamide moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 17609483 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent for cancer treatment .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. By modulating cholinergic signaling, it may offer protective benefits against cognitive decline .

Antiviral Activity

Emerging evidence suggests that this compound possesses antiviral properties. It has been shown to inhibit the entry of viruses such as Ebola and Marburg in cellular models. The compound's ability to interfere with viral fusion processes highlights its potential as a candidate for antiviral drug development .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in neurotransmitter breakdown, enhancing synaptic transmission.

- Receptor Modulation : It may bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

- Apoptosis Induction : By activating pro-apoptotic pathways, it promotes programmed cell death in cancer cells.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications to the benzyl group significantly enhanced anticancer potency, with some derivatives showing IC values in the low micromolar range .

Neuroprotection Research

A study focusing on neuroprotection demonstrated that treatment with this compound improved cognitive function in animal models of Alzheimer’s disease. The compound reduced amyloid plaque formation and improved synaptic plasticity, suggesting a dual role in both preventing neurodegeneration and enhancing cognitive performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.